Toxurazine

Description

Toxurazine is a synthetic triazine-class herbicide developed for agricultural weed control. A neurotoxicological study in rats revealed that subchronic exposure to this compound (at 1/80, 1/40, and 1/20 of the acute oral LD₅₀ dose) caused dose-dependent weight loss, mild hepatotoxicity, and impaired maze-learning performance. Electroencephalogram (EEG) recordings showed reduced electrical activity in the brain, though peripheral neuropathy was absent . These findings led to recommendations restricting its use to non-cultivated areas due to neurotoxic risks.

Properties

CAS No. |

88823-01-2 |

|---|---|

Molecular Formula |

C18H25Cl4N9O2 |

Molecular Weight |

541.3 g/mol |

IUPAC Name |

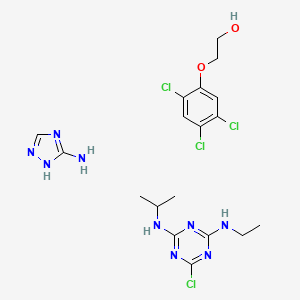

6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine;1H-1,2,4-triazol-5-amine;2-(2,4,5-trichlorophenoxy)ethanol |

InChI |

InChI=1S/C8H7Cl3O2.C8H14ClN5.C2H4N4/c9-5-3-7(11)8(4-6(5)10)13-2-1-12;1-4-10-7-12-6(9)13-8(14-7)11-5(2)3;3-2-4-1-5-6-2/h3-4,12H,1-2H2;5H,4H2,1-3H3,(H2,10,11,12,13,14);1H,(H3,3,4,5,6) |

InChI Key |

UJWDBLRCAHQPMS-UHFFFAOYSA-N |

SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)C.C1=C(C(=CC(=C1Cl)Cl)Cl)OCCO.C1=NNC(=N1)N |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)C.C1=C(C(=CC(=C1Cl)Cl)Cl)OCCO.C1=NNC(=N1)N |

Other CAS No. |

88823-01-2 |

Synonyms |

toxurazine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Triazine Compounds

Chemical and Functional Similarities

Toxurazine belongs to the s-triazine family, sharing a core 1,3,5-triazine ring with herbicides like Atrazine and Simazine. These compounds inhibit photosynthesis by binding to the D1 protein in plant chloroplasts. However, structural variations in side chains (e.g., alkylamino or chloro groups) influence toxicity and environmental persistence.

Table 1: Key Chemical and Toxicological Properties

Mechanistic and Ecological Contrasts

- This compound : Primarily induces neurotoxicity via central nervous system (CNS) suppression, as evidenced by reduced EEG activity and maze-learning deficits .

- Atrazine: Not directly neurotoxic but disrupts endocrine function in vertebrates, altering estrogen synthesis and amphibian gonadal development .

- Environmental Persistence : Atrazine’s longer soil half-life (up to 150 days) contributes to groundwater contamination, whereas this compound’s persistence remains understudied but likely comparable due to triazine stability .

Regulatory and Usage Profiles

- This compound: Restricted to non-agricultural areas due to neurotoxic risks .

- Atrazine : Widely used in corn and sugarcane cultivation but banned in the EU since 2004 due to groundwater contamination. The U.S. EPA mandates watershed monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.